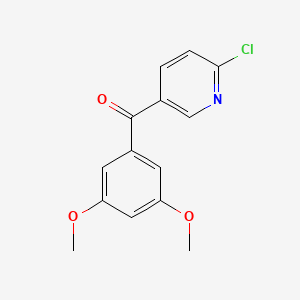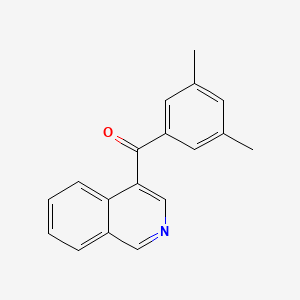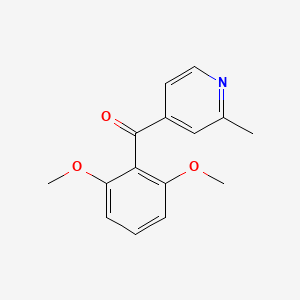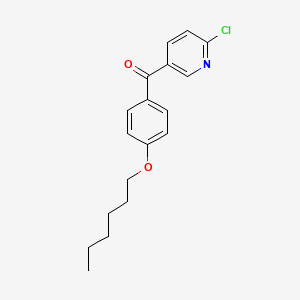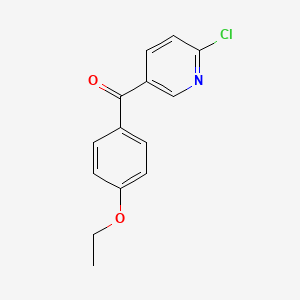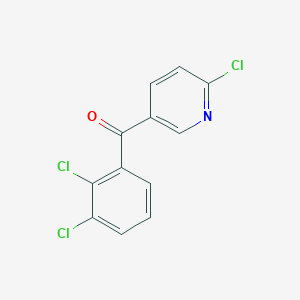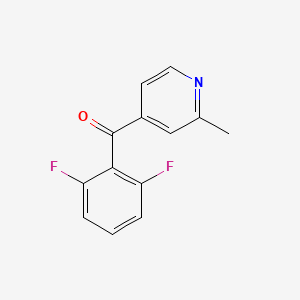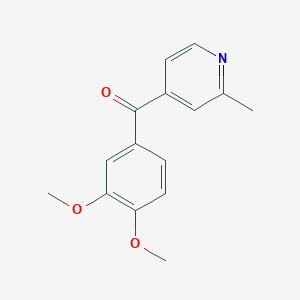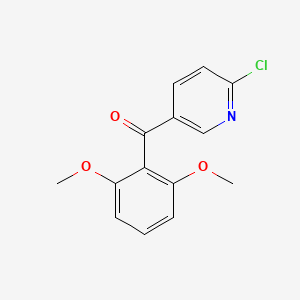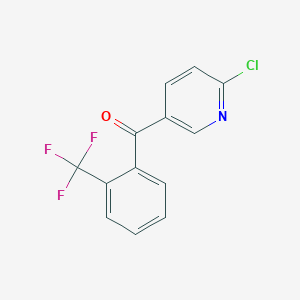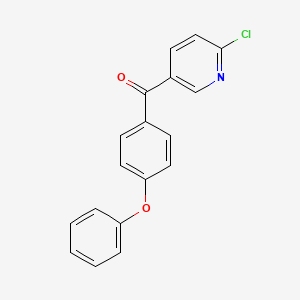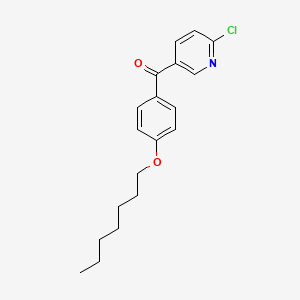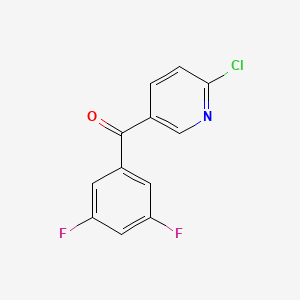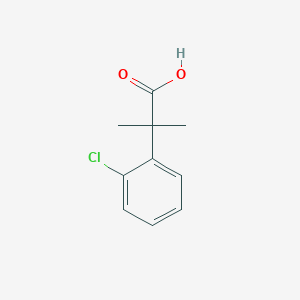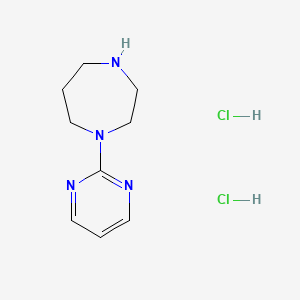
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
“1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” can be represented by the InChI code: 1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H . This indicates that the molecule consists of a pyrimidine ring attached to a diazepane ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has explored innovative methods to synthesize diazepine derivatives, including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride." For example, Johnston and Mcnab (2009) investigated an electrophilic substitution–decarbonylation process for creating diazepinone derivatives, a category to which the compound belongs (Johnston & Mcnab, 2009).
Chemical Properties and Reactions : Studies like those by Insuasty et al. (1998) have focused on the reactions and properties of related diazepin-6-ones, which offer insights into the chemical behavior of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Insuasty et al., 1998).
Applications in Pharmaceutical Research
Drug Synthesis and Modification : Research by Nalikezhathu et al. (2023) demonstrates the utility of diazacycles, a group that includes "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride," in the synthesis of various drugs, highlighting their relevance in pharmaceutical applications (Nalikezhathu et al., 2023).
Biological Activity : Mibu et al. (2003) investigated the DNA strand breakage activity of certain 1,4-diazepines, suggesting potential biological activities of diazepine derivatives including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mibu et al., 2003).
Material Science and Catalysis
- Catalytic Applications : Research has also looked into the use of diazepine derivatives in catalysis. Mayilmurugan et al. (2008) examined iron(III) complexes of 1,4-diazepane ligands for biomimetic extradiol cleavage of catechols, which might provide a template for the catalytic potential of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mayilmurugan et al., 2008).
Propriétés
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJOCZVSWBQVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



